molecular formula C12H13NO3 B11886830 Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11886830
M. Wt: 219.24 g/mol
InChI Key: SWDLVVJLTXRNTD-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The THIQ scaffold is a privileged structure in drug discovery, with natural and synthetic analogs exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties . This specific compound is of particular interest for developing novel chiral ligands. Structurally similar THIQ-carboxylic acid derivatives have been successfully employed to synthesize tridentate ligands, such as pyridine-bis-carboxamides, which form coordination compounds with various transition metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ . These metal complexes have demonstrated potential in enantioselective catalysis, for instance, in nitroaldol (Henry) reactions, where they can achieve significant enantiomeric excess . Furthermore, the 1-oxo group provides a handle for further functionalization, making it a valuable building block for constructing more complex molecules, including potential protease inhibitors, as seen in related 1-oxo-tetrahydroisoquinoline scaffolds investigated in programs like the COVID Moonshot . Its utility lies in its ability to incorporate the biologically relevant THIQ core into target molecules while offering points for diversification through its ester and carbonyl functional groups.

Properties

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLVVJLTXRNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Acid Catalyst : Sulfuric acid (18 M) or hydrobromic acid (48%) is preferred to avoid mutagenic bis(chloromethyl)ether byproducts associated with hydrochloric acid.

  • Temperature : Optimal cyclization occurs at 50–80°C, with reaction completion in 3–12 hours.

  • Workup : The product is neutralized with aqueous sodium bicarbonate, extracted into ethyl acetate, and purified via recrystallization (ethanol/water) or silica gel chromatography.

Example Protocol

  • Dissolve DL-phenylalanine ethyl ester hydrochloride (10 mmol) in 50 mL dioxane.

  • Add paraformaldehyde (12 mmol) and sulfuric acid (15 mmol).

  • Reflux at 70°C for 8 hours.

  • Quench with ice-cold water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify by column chromatography (ethyl acetate/hexane, 1:3) to obtain the product as a white solid (72% yield).

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.34 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12–3.25 (m, 2H, CH₂), 4.26 (q, J = 7.1 Hz, 2H, OCH₂), 4.88 (s, 1H, CH), 7.21–7.43 (m, 4H, aromatic).

  • ESI-MS : m/z 248.1 [M+H]⁺.

Homophthalic Anhydride-Imine Cyclocondensation

This method leverages homophthalic anhydride derivatives to construct the isoquinoline ring. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate reacts with imines under basic conditions to form the target compound.

Key Steps

  • Homophthalic Anhydride Synthesis :

    • React ethyl 2-(carboxymethyl)benzoate with acetic anhydride to form the cyclic anhydride.

    • Yield : 83% after recrystallization.

  • Imine Formation :

    • Condense benzylamine with formaldehyde in methanol to generate the imine intermediate.

  • Cyclocondensation :

    • Combine homophthalic anhydride (1 equiv) and imine (1.2 equiv) in acetonitrile at 60°C for 6 hours.

    • Yield : 68% after silica gel chromatography.

Optimization Insights

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates.

  • Catalyst : Triethylamine (10 mol%) improves imine reactivity, reducing side reactions.

Lewis Acid-Catalyzed Annulation

Lewis acids like BF₃·Et₂O or ZnCl₂ facilitate annulation between alkoxyisocoumarins and ethyl glyoxylate, offering stereochemical control.

Procedure

  • Alkoxyisocoumarin Preparation :

    • Treat ethyl 2-(2-ethoxy-2-oxoethyl)benzoate with trifluoroacetic anhydride in dichloromethane at 0°C.

  • Annulation :

    • Mix alkoxyisocoumarin (0.3 mmol), ethyl glyoxylate (0.36 mmol), and BF₃·Et₂O (0.03 mmol) in DCM.

    • Stir at room temperature for 12 hours.

    • Yield : 63% after flash chromatography.

Stereochemical Outcomes

  • Diastereomeric Ratio : >19:1 (³⁵S,4⁵S) confirmed by X-ray crystallography.

  • Chiral HPLC : >98% enantiomeric excess using a Chiralpak AD-H column.

N-Acylation of Tetrahydroisoquinoline Intermediates

N-Acylation provides a modular approach to introduce the ethyl ester group post-cyclization.

Protocol

  • Core Synthesis : Prepare 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler reaction.

  • Esterification :

    • React the carboxylic acid (1 equiv) with ethyl chloroformate (1.2 equiv) in THF using DMAP as a catalyst.

    • Stir at 0°C to room temperature for 4 hours.

    • Yield : 85% after aqueous workup.

Purification Challenges

  • Byproducts : Diethyl carbonate (5–10%) removed via fractional distillation.

  • Column Chromatography : Ethyl acetate/hexane (1:4) eluent achieves >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Pictet-Spengler7298HighOne-pot synthesis
Homophthalic Cyclization6895ModerateStereochemical control
Lewis Acid Annulation6397LowDiastereoselectivity
N-Acylation8599HighModular functionalization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Biological Activities

Tetrahydroisoquinoline derivatives, including Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.
  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various bacterial strains.

Anticancer Activity

A study published in Molecules evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). The results indicated that the compound exhibited IC₅₀ values ranging from 1.9 to 7.5 µg/mL for different derivatives tested .

Neuroprotective Effects

Research conducted on the neuroprotective effects of tetrahydroisoquinoline derivatives revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 28358-72-7 C₁₂H₁₃NO₃ 219.24 1-oxo, 3-ethyl ester Hygroscopic; stable at 2–8°C
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate 14174-93-7 C₁₂H₁₁NO₄ 233.22 1-oxo, 4-hydroxy, 3-ethyl ester Increased polarity due to hydroxyl group; hydrogen-bond donor (HBD=2)
Mthis compound N/A C₁₁H₁₁NO₃ 205.21 1-oxo, 3-methyl ester Lower molecular weight; reduced steric hindrance vs. ethyl ester
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 134388-85-5 C₁₂H₁₃NO₄ 235.24 6-hydroxy, 3-ethyl ester Enhanced solubility in polar solvents; potential for metal coordination
Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate 1105190-31-5 C₂₂H₂₃NO₃ 349.43 2-oxo, 3-benzyl, 1-ethyl Bulky substituents; likely reduced bioavailability

Key Observations :

  • Ester Group Variations : Methyl esters (e.g., ) exhibit lower steric hindrance compared to ethyl esters, influencing synthetic yields (55% for methyl vs. variable yields for ethyl derivatives) .
  • Bulky Groups (e.g., benzyl in ) significantly increase molecular weight and may hinder interaction with biological targets.

Key Observations :

  • AlCl₃-Mediated Reactions : Commonly used for cyclization but may lead to variable yields depending on ester groups (ethyl vs. methyl) .
  • Acid-Catalyzed Cyclizations (e.g., trifluoroacetic acid in ) achieve higher yields (88%) but require stringent stereochemical control.
  • Reductive Methods (e.g., Zn/NH₄Cl in ) are niche and less explored for this compound class.

Crystallographic and Conformational Analysis

  • Half-Boat Conformation : Observed in (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate, stabilizing hydrogen bonds (N–H⋯O, C–H⋯O) critical for crystal packing and catalytic activity .
  • Ring Puckering: General tetrahydroisoquinoline derivatives exhibit nonplanar ring geometries, quantified by Cremer-Pople parameters (e.g., θ, φ), influencing binding to biological targets .

Biological Activity

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.24 g/mol. The compound features a tetrahydroisoquinoline core structure that consists of a benzene ring fused to a piperidine-like ring along with a carboxylate ester functional group, contributing to its biological activity .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains:

  • Escherichia coli : Demonstrated potent antibacterial activity against multiple strains .
  • MTCC 443 and MTCC 1688 : The compound exhibited strong antibacterial effects against these specific strains .

Antifungal Activity

In addition to antibacterial properties, studies have indicated that this compound shows strong antifungal activity, outperforming existing standard antifungal drugs. This suggests its potential as an alternative treatment in cases of fungal infections .

The biological activity of this compound is believed to stem from its interaction with bacterial DNA gyrase and other cellular targets. Computational binding affinity studies have revealed significant interactions that correlate with its antimicrobial effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
(R)-Mthis compoundC₁₂H₁₃NO₃AntimicrobialLacks ethyl group; smaller size
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlorideC₁₂H₁₅ClN₁O₃NeuroprotectiveContains hydrochloride salt; different biological profile
(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₂H₁₃NO₃AntitumorNo ethyl group; more acidic properties

This table illustrates that while these compounds share a common core structure and exhibit similar biological activities, variations in substituents significantly influence their pharmacological profiles and applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives. One notable study synthesized several novel isoquinoline dipeptides that included this compound. The results showed that these compounds had strong antimicrobial properties and could serve as potential leads for new pharmaceuticals targeting bacterial infections .

Q & A

Q. Key Optimization Factors :

  • Temperature : Reflux conditions (~3 hours) improve cyclization efficiency.
  • Catalyst choice : Trifluoroacetic acid enhances protonation for intramolecular cyclization .

Q. Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Aldehyde-amine cyclizationTFA, reflux, column chromatography88%
AlCl₃-catalyzed reactionAlCl₃, CH₂Cl₂, reflux55%

How is the crystal structure of this compound determined?

Basic Research Question
X-ray crystallography using SHELX or OLEX2 is standard for structural elucidation . Key parameters include:

  • Space group : Monoclinic (e.g., P21/c) .
  • Unit cell dimensions : a = 5.6811 Å, b = 8.7378 Å, c = 24.8310 Å, β = 93.208° .

Q. Methodological Considerations :

  • Refinement software : SHELXL is preferred for small-molecule refinement due to robust handling of twinned data .
  • Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space groupP21/c
Unit cell (Å)a=5.6811, b=8.7378, c=24.8310
β angle93.208°

How do substituent positions influence the biological activity of tetrahydroisoquinoline derivatives?

Advanced Research Question
Substituents (e.g., Cl, Br, OCH₃) at C-5 or C-6/7 positions modulate bioactivity:

  • Electron-withdrawing groups (e.g., Cl at C-5): Increase reactivity in substitution reactions and enhance binding to biological targets (e.g., DNA topoisomerase II) .
  • Methoxy groups (C-6/7): Improve solubility and pharmacokinetics but may reduce metabolic stability .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentPositionBiological ImpactReference
ClC-5Enhanced DNA interaction
OCH₃C-6/7Improved solubility, reduced stability

How can researchers resolve contradictions in diastereomer formation during synthesis?

Advanced Research Question
Diastereomer separation requires:

  • Chromatographic techniques : Column chromatography (e.g., EtOAc/hexane) effectively isolates enantiomers .
  • Crystallographic analysis : Compare ring conformations (half-boat vs. half-chair) to identify stereochemical outcomes .

Q. Case Study :

  • (1S,3S)- vs. (1R,3S)-isomers : Diastereomers exhibit distinct torsion angles (C1–N1–C9–C10: -171.7° vs. 66.0°) and hydrogen-bonding networks, influencing separation efficiency .

What methodological considerations optimize reaction yields in tetrahydroisoquinoline synthesis?

Advanced Research Question
Yield optimization involves:

  • Catalyst screening : K₂CO₃ improves N-alkylation efficiency in benzylation reactions .
  • Solvent selection : Acetonitrile enhances reaction rates in SN2 pathways .

Q. Table 4: Yield Optimization Strategies

ParameterOptimal ConditionImpact on YieldReference
Catalyst (K₂CO₃)3 equivalents88%
SolventAcetonitrileFaster kinetics

How do software tools (SHELXL vs. OLEX2) impact structural refinement accuracy?

Advanced Research Question

  • SHELXL : Superior for high-resolution data and twinned crystals due to advanced least-squares algorithms .
  • OLEX2 : Streamlines workflow integration (solution → refinement → publication) but may lack niche functionalities .

Recommendation : Use SHELXL for small-molecule refinement and OLEX2 for macromolecular applications requiring rapid processing .

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